molecular formula C13H8F2N2O3 B2978166 N-(3,4-difluorophenyl)-3-nitrobenzamide CAS No. 346723-48-6

N-(3,4-difluorophenyl)-3-nitrobenzamide

Cat. No.: B2978166
CAS No.: 346723-48-6
M. Wt: 278.215
InChI Key: ASFMMBFIJDZTNK-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-3-nitrobenzamide is a synthetic small molecule characterized by a benzamide core substituted with a nitro group at the 3-position and a 3,4-difluorophenyl amide moiety.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-11-5-4-9(7-12(11)15)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFMMBFIJDZTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a nitro group and a difluorophenyl moiety, which are significant for its biological activity. The presence of these functional groups influences the compound's interaction with biological targets. The general structure can be represented as follows:

N 3 4 difluorophenyl 3 nitrobenzamide\text{N 3 4 difluorophenyl 3 nitrobenzamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that participate in cellular processes. Here are the key mechanisms identified:

  • Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor. It may bind to active sites of enzymes, altering their activity and leading to various physiological effects.
  • Anticancer Activity: Preliminary studies suggest that it may exhibit selective cytotoxicity against certain cancer cell lines by inducing apoptosis through the modulation of signaling pathways related to cell survival and proliferation.

Biological Activities

The compound has been studied for several biological activities:

Comparative Analysis

To provide a clearer understanding of this compound's biological activity, a comparison with similar compounds is essential. Below is a table summarizing key characteristics:

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, AntimicrobialEnzyme inhibition, DNA damage
4-chloro-N-(2,4-difluorophenyl)benzamideAnticancerPI3K/AKT pathway inhibition
Nitroimidazole derivativesAntimicrobialDNA damage via toxic intermediates

Case Studies and Research Findings

Several studies have explored the biological activity of nitrobenzamide derivatives:

  • A study highlighted the anticancer effects of nitro compounds on various human tumor cell lines (NCI60), showing significant growth inhibition at low micromolar concentrations .
  • Another investigation focused on the anti-inflammatory properties of nitro-containing molecules, demonstrating their ability to modulate inflammatory pathways effectively .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Reported Activities

Compound Name Substituents Biological Activity/Application Reference
N-(3,4-Difluorophenyl)-3-nitrobenzamide 3-NO₂, 3,4-F₂C₆H₃NHCO Inferred: Potential kinase or enzyme modulation (structural similarity)
N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide 3,4,5-(OCH₃)₃, 3,4-F₂C₆H₃NHCO Tyrosinase inhibition (IC₅₀ ~ 10 µM)
N-(3,4-Difluorophenyl)-3-(trifluoromethyl)benzamide 3-CF₃, 3,4-F₂C₆H₃NHCO Agrochemical applications (e.g., pesticide intermediates)
4-Chloro-N-(3,4-dimethylphenyl)-3-nitrobenzamide 4-Cl, 3-NO₂, 3,4-(CH₃)₂C₆H₃NHCO Herbicidal activity (high-throughput screening hit)
N-(3-Acetylphenyl)-3-nitrobenzamide 3-NO₂, 3-AcC₆H₄NHCO Unspecified biochemical research

Key Observations :

  • Biological Specificity : While the trimethoxy analog () shows direct tyrosinase inhibition, nitro derivatives like 4-chloro-N-(3,4-dimethylphenyl)-3-nitrobenzamide () are linked to herbicidal activity, suggesting substituent-dependent target selectivity.
  • Agrochemical Relevance: The trifluoromethyl analog () is structurally related to known pesticides (e.g., flutolanil in ), indicating that the 3,4-difluorophenyl benzamide scaffold has broad utility in agrochemical design .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors/Acceptors Solubility (µg/mL)
This compound 292.23 ~2.8 (est.) 1/5 <50 (aqueous, est.)
N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide 323.29 2.5 1/4 120 (DMSO)
N-(3,4-Difluorophenyl)-3-(trifluoromethyl)benzamide 313.23 3.9 1/4 <10 (aqueous)

Key Observations :

  • Lipophilicity : The nitro substituent increases logP compared to methoxy groups but remains less lipophilic than trifluoromethyl analogs, suggesting a balance between membrane permeability and aqueous solubility .

Research Implications and Gaps

  • Biological Screening: Direct activity data for this compound are absent in the provided evidence. Future studies should prioritize enzymatic assays (e.g., tyrosinase inhibition) and cellular models (e.g., melanogenesis or plant growth modulation) .
  • Crystallographic Analysis: Structural determination via X-ray crystallography (using tools like SHELXL or ORTEP-III, as noted in ) would clarify conformational preferences and intermolecular interactions .

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